![molecular formula C11H14ClNOS B2883553 2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide CAS No. 1247639-83-3](/img/structure/B2883553.png)
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves a multi-step substitution reaction . The structure of the synthesized compound is usually confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR .Molecular Structure Analysis
The molecular structure of similar compounds is determined by X-ray diffraction and conformational analysis . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps . These reactions often involve the use of boronic acid derivatives and cyclopropyl groups .Scientific Research Applications
Stereoselective Synthesis of Cyclopropanes
Kazuhiko Tanaka and colleagues (1987) developed a method for the stereoselective synthesis of functionalized cyclopropanes, showcasing the versatility of cyclopropane derivatives in synthetic chemistry. This method involves the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium, leading to high stereoselectivity in the formation of cyclopropanes (Tanaka, Minami, & Kaji, 1987).
Transformation of α-Thioamides
Maureen Murphy and colleagues (2007) investigated the transformation of α-thioamides to α-thio-β-chloroacrylamides, highlighting the synthetic utility of chloroacrylamide derivatives. This transformation, efficient for a series of α-thioamides, underscores the significance of such compounds in organic synthesis (Murphy et al., 2007).
Cytotoxic Evaluation of Acyl Derivatives
I. Gomez-Monterrey and colleagues (2011) evaluated the cytotoxicity of 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione, offering insights into the design of potential chemotherapeutic agents. This research points to the importance of thiophene derivatives in the development of new anticancer drugs (Gomez-Monterrey et al., 2011).
Mechanochemistry in Drug Synthesis
Davin Tan and colleagues (2014) showcased the application of mechanochemistry for the synthesis of pharmaceutically relevant compounds, including sulfonyl-(thio)ureas. This innovative approach highlights the potential of mechanochemistry in the environmentally friendly synthesis of drug molecules (Tan, Štrukil, Mottillo, & Friščić, 2014).
properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-8(12)11(14)13(10-2-3-10)6-9-4-5-15-7-9/h4-5,7-8,10H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBDNJBLOUSZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CSC=C1)C2CC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide |
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